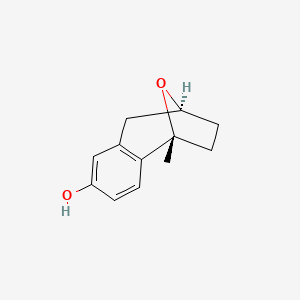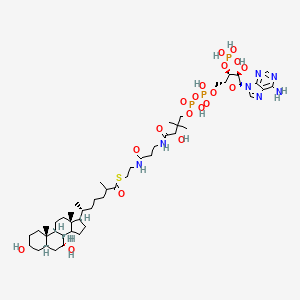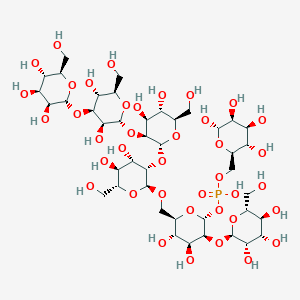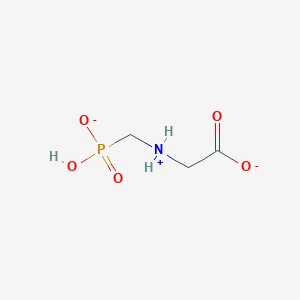
Glyphosate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyphosate(1-) is an organophosphate oxoanion obtained by the deprotonation of the carboxy and one of the phosphate OH groups as well as protonation of the amino group of glyphosate. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a glyphosate. It is a conjugate acid of a glyphosate(2-).
Aplicaciones Científicas De Investigación
Overview of Glyphosate in Planted Forests
Glyphosate-based herbicides are commonly used in planted forests for vegetation control. They are applied in compliance with legal recommendations and by trained professionals. Research indicates that when used as directed, the risk of exposure to levels exceeding toxicity standards is low, and there are no significant adverse effects on terrestrial and aquatic fauna. However, additional research is needed in some areas, like glyphosate use in forests outside North America and potential indirect effects of glyphosate in sediments (Rolando et al., 2017).
Glyphosate Use in Agriculture and Associated Risks
The volume of glyphosate-based herbicides (GBHs) used in agriculture has increased significantly since the 1970s, with a corresponding rise in glyphosate presence in water sources, air, and food supplies. Recent studies point to the need for reevaluation of glyphosate toxicity. Despite regulatory authorities setting high acceptable exposure limits, emerging research suggests a reexamination of glyphosate's potential hazards (Myers et al., 2016).
Glyphosate Exposure in Occupational Settings
A study on winegrowers exposed to glyphosate did not reveal significant absorption or health concerns under the conditions examined. However, the ongoing scientific debate highlights the need for further research in understanding the effects of glyphosate in occupational settings (Ferrian et al., 2020).
Yield Effects of Glyphosate in Non-GMO Farming
Research assessing the yield effects of glyphosate in European non-GMO cropping systems found no scientific basis for published economic calculations on glyphosate yield benefits. Future studies should be adapted to Europe-specific conditions to adequately cover current cropping systems (Wiese & Steinmann, 2020).
Estimated Human and Environmental Exposure to Glyphosate
Studies indicate that systemic exposures to glyphosate in humans and animals are less than the acceptable daily intakes and reference doses set by regulatory agencies. These exposures represent a minimal risk, suggesting glyphosate's limited impact on human health and the environment under current use patterns (Solomon, 2019).
Glyphosate Tolerance in Soybean
Research on glyphosate-tolerant soybean crops has shown some phytotoxic effects affecting nutritional balance and photosynthesis. The study suggests a need for further investigation to clarify the impacts and optimize the use of glyphosate in tolerant soybean crops (Albrecht et al., 2017).
Sublethal Doses of Glyphosate on Lettuce
A study examining the effects of sublethal doses of glyphosate on lettuce showed stimulation of stem growth and fresh weight at certain doses, but inhibition at higher doses. These findings are currently limited to scientific research and not applicable to broader agricultural practices (Meseldžija et al., 2018).
Carcinogenicity and Toxicity Assessments
Propiedades
Fórmula molecular |
C3H7NO5P- |
|---|---|
Peso molecular |
168.07 g/mol |
Nombre IUPAC |
2-[[hydroxy(oxido)phosphoryl]methylazaniumyl]acetate |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-1 |
Clave InChI |
XDDAORKBJWWYJS-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)[O-])[NH2+]CP(=O)(O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)

![1-((2,6-Difluorophenyl)sulfonyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B1263068.png)

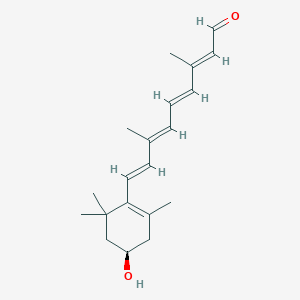
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)


